N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 888413-88-5) is a synthetic 1,3,4-oxadiazole-naphthalene hybrid. It has been primarily investigated as a potential VEGFR-2 inhibitor for anticancer applications.
Technical Parameters
Basic Identity
| Product Name | N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |
|---|---|
| CAS | 888413-88-5 |
| Molecular Formula | C19H12FN3O2 |
| Molecular Weight | 333.322 |
Structural Identifiers
| SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F |
|---|---|
| InChI | InChI=1S/C19H12FN3O2/c20-16-9-7-13(8-10-16)18-22-23-19(25-18)21-17(24)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,(H,21,23,24) |
| InChIKey | IHKTXTSBKFSMSB-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 10 mg / 50 mg / 100 mg / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
Handling Information
| Solubility | not available |
|---|
Baseline Profile for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 888413-88-5)
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 888413-88-5) is a synthetic 1,3,4-oxadiazole-naphthalene hybrid. It has been primarily investigated as a potential VEGFR-2 inhibitor for anticancer applications [1]. This compound is part of a broader class known for antiproliferative activity, but high-strength differential evidence against specific analogs is currently limited in accessible sources.
- [1] Hagras M, Saleh MA, Ezz Eldin RR, et al. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. J Enzyme Inhib Med Chem. 2022 Dec;37(1):380-396. View Source
Critical Differentiation Challenges for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 888413-88-5)
For this compound class, generic substitution is not recommended due to strict structure-activity relationships (SAR) around the oxadiazole core and the specific fluorophenyl and naphthalene substituents. While the target compound is known to inhibit VEGFR-2 and induce apoptosis, quantitative differentiation data proving its superiority over very close analogs (e.g., other compounds in the Hagras et al., 2022 series) is not available in the currently accessible public literature to support a data-driven procurement decision [1].
- [1] Hagras M, Saleh MA, Ezz Eldin RR, et al. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. J Enzyme Inhib Med Chem. 2022 Dec;37(1):380-396. View Source
Quantitative Evidence Guide for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 888413-88-5)
Potential Application Scenarios for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 888413-88-5)
Request a Quote for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
